(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid
Description
This compound is a boronic acid derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected methylamino group at position 3 and a boronic acid moiety at position 7. Its molecular formula is C₁₃H₁₈BN₅O₄, with a molecular weight of 293.0 g/mol (MS m/z 293.0 [M+H]⁺) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C12H17BN4O4 |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]boronic acid |
InChI |
InChI=1S/C12H17BN4O4/c1-12(2,3)21-11(18)16(4)10-15-14-9-8(13(19)20)6-5-7-17(9)10/h5-7,19-20H,1-4H3 |
InChI Key |
DOHYKNBWIZKMDB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN2C1=NN=C2N(C)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid typically involves multiple steps. One common approach starts with the preparation of the triazolopyridine core, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis. The reaction conditions usually involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyridine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazolopyridine ring can produce partially or fully reduced derivatives.
Scientific Research Applications
(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The triazolopyridine ring system can interact with various biological targets, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
a. Triazolopyridine Derivatives with Nitro or Amine Substituents
- Compound 9 (tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate):
- Core : [1,2,4]triazolo[4,3-b]pyridazine (vs. triazolo[4,3-a]pyridine in the target compound).
- Substituents : Nitro group at the phenyl ring (position 3) instead of boronic acid.
- Synthesis : Achieved via Suzuki coupling (85% yield) using Pd₂(dba)₃/XPhos, differing from the target compound’s PdCl₂(PCy₃)₂-catalyzed borylation .
- Applications : Nitro groups are typically intermediates for further reduction to amines, unlike boronic acids, which are coupling partners .
- Compound 10 (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine): Key Difference: Lacks the Boc group, exposing a free amine.
b. Triazolopyridines with Methyl or Sulfonamido Substituents
- 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 31040-12-7): Core: Same triazolo[4,3-a]pyridine backbone. Substituents: Methyl group at position 3 and free amine at position 8 (vs. Boc-methylamino and boronic acid in the target compound).
- Compound 110C (Sulfonamido/Chloro Derivative):
2.2. Boronic Acid Analogues
- (3-((tert-Butoxycarbonyl)amino)phenyl)boronic Acid (CAS 380430-68-2): Core: Phenyl ring (vs. triazolopyridine). Substituents: Boc-protected amine at position 3. Molecular Weight: 237.06 g/mol (vs. 293.0 g/mol for the target compound). Reactivity: Phenyl boronic acids are widely used in Suzuki couplings but lack the heterocyclic diversity of triazolopyridines, which can enhance binding in drug design .
Physicochemical and Functional Differences
- Solubility : The Boc group in the target compound improves organic solvent compatibility, whereas free amines (e.g., Compound 10) are more polar .
- Stability : Boronic acids are prone to protodeboronation; the triazolopyridine core may offer steric protection compared to phenyl analogues .
- Reactivity : The target compound’s boronic acid enables cross-coupling, while nitro groups (Compound 9) require reduction for further functionalization .
Biological Activity
(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H17BN2O4
- Molecular Weight : 239.08 g/mol
- CAS Number : 10999519
The biological activity of this compound can be attributed to its boronic acid moiety, which is known to interact with various biological targets, including enzymes and receptors. Boronic acids can form reversible covalent bonds with diols and have been recognized for their role in inhibiting proteasomes and other enzymatic pathways.
Anticancer Activity
Recent studies have indicated that derivatives of boronic acids exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
In Vitro Studies :
- A study demonstrated that triazole derivatives displayed cytotoxicity against several cancer cell lines with IC50 values ranging from 10 µM to 50 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
-
Case Study :
- A specific derivative of this compound was tested against breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of boronic acids are well-documented. This compound's structural features suggest it may possess similar activity.
-
Antibacterial Studies :
- In a comparative study, compounds structurally related to this compound exhibited Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 6.3 µg/mL to 50 µg/mL.
- Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.3 |
| Compound B | Escherichia coli | 12.5 |
| Compound C | Pseudomonas aeruginosa | 25 |
Cytotoxicity
Cytotoxicity assays reveal the safety profile of this compound.
-
Cytotoxicity Testing :
- The LD50 values for various derivatives were assessed using Artemia salina larvae as a model organism. Notably, some derivatives exhibited LD50 values greater than 1000 µg/mL, suggesting low toxicity.
- Table 2: Cytotoxicity Results
| Compound | LD50 (µg/mL) | Toxicity Level |
|---|---|---|
| Compound A | 850 | Low |
| Compound B | 950 | Low |
| Compound C | 1200 | Non-toxic |
Q & A
Q. What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura coupling?
The synthesis typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with XPhos ligands), a base (e.g., sodium carbonate), and solvents like 1,2-dimethoxyethane (DME)/water under inert atmospheres. For example, analogous Suzuki reactions using tert-butoxycarbonyl-protected boronic acids require reflux conditions (2 hours at 80–100°C) and subsequent purification via silica gel chromatography .
Q. How should this boronic acid be handled to prevent degradation?
Store the compound under inert gas (N₂ or Ar) at –20°C, protected from moisture. Use anhydrous solvents for reactions, and avoid prolonged exposure to air. Safety data for similar boronic acids highlight risks of skin/eye irritation and respiratory toxicity, necessitating PPE (gloves, goggles) and fume hoods .
Q. What spectroscopic methods confirm the compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Peaks for tert-butoxycarbonyl (Boc) groups (~1.3 ppm for –C(CH₃)₃), triazolo-pyridine protons (7–9 ppm), and boronic acid (–B(OH)₂) signals.
- HPLC : Purity assessment (>95% by reversed-phase chromatography). Reference NMR data from analogous triazolo-pyridazine derivatives in provides a benchmark .
Advanced Research Questions
Q. How can competing side reactions (e.g., protodeboronation) be mitigated during functionalization?
Optimize pH (neutral to slightly basic), use excess Pd catalyst (0.1–0.2 equiv), and avoid protic solvents. Pre-activation of the boronic acid with pinacol ester or MIDA boronate can stabilize the boron center. demonstrates successful coupling using XPhos ligands to suppress homocoupling .
Q. What mechanistic insights explain the Boc group’s stability under cross-coupling conditions?
The tert-butoxycarbonyl group is resistant to basic conditions (e.g., Na₂CO₃ in Suzuki reactions) but labile under strong acids (e.g., TFA in deprotection steps). This stability arises from steric hindrance from the tert-butyl moiety, preventing nucleophilic attack. illustrates Boc deprotection in acidic media for downstream functionalization .
Q. How does the triazolo-pyridine core influence electronic properties in catalytic applications?
The electron-deficient triazolo ring enhances π-acidity, improving coordination to transition metals (e.g., Pd in cross-coupling). Computational studies (DFT) on similar structures suggest the boron atom’s p-orbital conjugation with the aromatic system facilitates transmetallation .
Q. What strategies enable selective N-methylation of the triazolo-pyridine amino group?
Use methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., DBU) at 0–25°C. highlights Boc-protected amines as intermediates, where methylation precedes or follows boronic acid introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
